2-(methylthio)benzofuran-3(2H)-one
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Overview
Description
2-(methylthio)benzofuran-3(2H)-one is an organic compound that belongs to the benzofuranone family. This compound is characterized by the presence of a benzofuranone core structure with a methylthio substituent at the second position. Benzofuranones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)benzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with methylthiol in the presence of a base, followed by cyclization to form the benzofuranone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzofuranones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(methylthio)benzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylthio)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Another heterocyclic compound with a sulfur atom in the ring.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
Thiadiazole: Contains both nitrogen and sulfur atoms in the ring.
Uniqueness
2-(methylthio)benzofuran-3(2H)-one is unique due to its specific substitution pattern and the presence of the benzofuranone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
51175-49-6 |
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Molecular Formula |
C9H8O2S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-methylsulfanyl-1-benzofuran-3-one |
InChI |
InChI=1S/C9H8O2S/c1-12-9-8(10)6-4-2-3-5-7(6)11-9/h2-5,9H,1H3 |
InChI Key |
ZZLMAQGRYHRCTG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1C(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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